methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate
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Overview
Description
Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, such as tubulin , and have antimicrobial properties .
Mode of Action
Similar compounds have been shown to inhibit tubulin polymerization , suggesting that this compound might interact with its targets in a similar manner.
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell types , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(1H-tetrazol-1-yl)benzamido)benzoate typically involves the formation of the tetrazole ring followed by its attachment to the benzamido and benzoate groups. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be catalyzed by various metal catalysts such as zinc salts or can be performed under microwave irradiation to improve yields and reaction times .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate can undergo various chemical reactions, including:
Oxidation: Tetrazole rings can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as antibacterial, antifungal, antitumor, and anti-inflammatory agents.
Material Science: Tetrazoles are used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Agriculture: Tetrazole compounds are investigated for their potential as growth regulators and pesticides.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3,4-Tetrazole: A simple tetrazole ring without additional functional groups.
5-Phenyltetrazole: A tetrazole ring with a phenyl group attached at the 5-position.
1-Methyl-5-aminotetrazole: A tetrazole ring with a methyl group and an amino group attached.
Uniqueness
Methyl 2-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate is unique due to its combination of the tetrazole ring with benzamido and benzoate groups, which can enhance its biological activity and specificity compared to simpler tetrazole derivatives .
Properties
IUPAC Name |
methyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)13-7-2-3-8-14(13)18-15(22)11-5-4-6-12(9-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPXXWQOXRSGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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